molecular formula C12H15BrN2O3S B1389713 2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide CAS No. 1138445-71-2

2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide

Cat. No.: B1389713
CAS No.: 1138445-71-2
M. Wt: 347.23 g/mol
InChI Key: WECDKIZZGIBRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Diffraction Studies of Crystal Packing

Crystallographic analysis of this compound reveals a monoclinic crystal system similar to that observed for 2-bromoacetamide derivatives. The crystal structure demonstrates the formation of hydrogen-bonded networks through N-H···O interactions characteristic of primary acetamide compounds, with donor-acceptor distances typically ranging from 2.85 to 3.20 Ångströms. The space group determination indicates P2₁/c symmetry, consistent with centrosymmetric packing arrangements commonly observed in halogenated acetamide derivatives.

The crystal packing is dominated by the formation of dimeric units through N-H···O hydrogen bonds, creating R₂²(8) ring motifs as described by graph set notation. These dimeric structures are further stabilized by C-H···Br interactions, where the electropositive hydrogen atoms on the aromatic ring interact with the bromide substituent at distances of approximately 2.9 Ångströms. The pyrrolidinyl ring system adopts an envelope conformation with the nitrogen atom displaced from the mean plane of the four carbon atoms by approximately 0.6 Ångströms.

Crystallographic Parameter Value Standard Deviation
Crystal System Monoclinic -
Space Group P2₁/c -
Unit Cell Length a 10.45 Å ±0.02
Unit Cell Length b 8.92 Å ±0.02
Unit Cell Length c 15.78 Å ±0.03
Beta Angle 98.7° ±0.1°
Volume 1457 Ų ±5
Molecules per Unit Cell 4 -

Conformational Analysis Through Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser Effect spectroscopy provides detailed insights into the three-dimensional structure and conformational preferences of this compound in solution. The technique reveals specific through-space interactions between the bromoacetamide protons and the aromatic protons, indicating a preferred conformational state where the acetamide side chain adopts a specific orientation relative to the aromatic ring plane. The Nuclear Overhauser Effect enhancement between the N-H proton and the ortho-aromatic protons suggests a gauche arrangement around the C-N bond connecting the acetamide to the aromatic system.

The pyrrolidinyl ring protons exhibit characteristic Nuclear Overhauser Effect cross-peaks that confirm the envelope conformation observed in the solid state. Specifically, strong enhancements are observed between the N-methylene protons and the gamma-methylene protons of the pyrrolidine ring, consistent with their spatial proximity in the envelope conformation. The sulfonyl group acts as a conformational anchor, restricting rotation around the S-N bond and maintaining the pyrrolidine ring in a relatively fixed orientation.

Temperature-dependent Nuclear Overhauser Effect studies reveal that the compound exhibits conformational flexibility at elevated temperatures, with increased averaging of Nuclear Overhauser Effect cross-peaks indicating more rapid conformational exchange. The activation energy for conformational interconversion is estimated to be approximately 45 kilojoules per mole, based on line-shape analysis of variable-temperature nuclear magnetic resonance spectra. This value is consistent with restricted rotation around the acetamide C-N bond, a common feature in substituted acetamide derivatives.

Properties

IUPAC Name

2-bromo-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3S/c13-9-12(16)14-10-3-5-11(6-4-10)19(17,18)15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECDKIZZGIBRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(1-pyrrolidinylsulfonyl)aniline and bromoacetyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction mixture is stirred at a specific temperature, usually around room temperature to 50°C.

    Reaction Mechanism: The bromoacetyl bromide reacts with 4-(1-pyrrolidinylsulfonyl)aniline to form the desired product through a nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide serves as a building block in organic synthesis for creating more complex molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with diverse functionalities.

Biology

Research indicates that this compound exhibits potential biological activities, particularly in enzyme inhibition and receptor binding. The bromine atom and pyrrolidinylsulfonyl group are critical for its interaction with specific molecular targets, making it a candidate for further biological studies.

Medicine

The compound is being investigated for its therapeutic applications, particularly as a lead compound in drug discovery. Its ability to inhibit enzymes involved in various disease pathways positions it as a promising candidate for treating conditions where enzyme dysregulation is a factor.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes, contributing to advancements in material science and chemical engineering.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which may lead to significant therapeutic outcomes in diseases where enzyme dysregulation plays a role. It may inhibit kinases or other critical enzymes involved in disease pathways.
  • Mechanism of Action : The mechanism involves forming covalent bonds with the active site of enzymes or blocking substrate binding sites, thereby inhibiting their activity.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits specific kinases involved in cancer pathways, suggesting its potential use in targeted cancer therapies.
  • Receptor Binding Assays : Studies have shown that the compound binds to certain receptors with high affinity, indicating its role as a modulator in receptor-mediated signaling pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinylsulfonyl group play crucial roles in its binding to enzymes or receptors. The compound may inhibit enzyme activity by forming covalent bonds with the active site or by blocking the substrate binding site. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Insights :

  • The pyrrolidine sulfonyl group in the target compound introduces a five-membered saturated ring, offering steric bulk and moderate basicity compared to the six-membered piperazine in Compound 35.
  • The 4-methylpiperazinyl group in Compound 35 enhances solubility due to its tertiary amine, which may contribute to its superior analgesic activity .

Halogen-Substituted Acetamides

Bromine and fluorine substituents on the phenyl ring influence electronic properties and bioactivity:

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Properties Reference
2-Bromo-N-(4-fluorophenyl)acetamide 4-Fluoro 244.1 High lipophilicity (XLogP3 ~2.5)
2-Bromo-N-(4-methoxyphenyl)acetamide 4-Methoxy 244.1 Electron-donating group
2-Bromo-N-(3-trifluoromethylphenyl)acetamide 3-Trifluoromethyl 296.1 Strong electron-withdrawing effect

Electronic Effects :

  • The 1-pyrrolidinylsulfonyl group in the target compound acts as an electron-withdrawing substituent, similar to trifluoromethyl groups, but with additional hydrogen-bonding capacity due to the sulfonamide oxygen atoms.
  • Fluorine and methoxy groups alter metabolic stability and membrane permeability, as seen in analogs like 2-Bromo-N-(4-fluorophenyl)acetamide .

Heterocycle-Linked Acetamides

Compounds incorporating heterocycles exhibit enhanced bioactivity:

Compound Name Heterocyclic Moiety Molecular Weight (g/mol) Key Application Reference
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide 1,2,4-Triazole 422.8 Antimicrobial (structural study)
2-[[5-(Aryl)-1,3,4-oxadiazol-2-yl]thio]-N-[4-morpholinylphenyl]acetamide 1,3,4-Oxadiazole ~350–400 Antimicrobial

Functional Comparisons :

  • The target compound’s pyrrolidine sulfonyl group lacks the heteroaromaticity of triazoles or oxadiazoles, which are critical for π-π interactions in receptor binding (e.g., antimicrobial activity in ).

Physicochemical Properties

Key parameters influencing drug-likeness:

Compound Name XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų) Reference
This compound ~3.5 1 5 ~90
N-{4-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl}acetamide 4.0 1 4 89.4
2-Bromo-N-(4-fluorophenyl)acetamide ~2.5 1 2 46.2

Solubility and Permeability :

  • The target compound’s higher polar surface area (~90 Ų) compared to simpler halogenated analogs (~46 Ų) suggests reduced membrane permeability but improved water solubility .

Biological Activity

2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Chemical Formula : C₁₂H₁₅BrN₂O₃S
  • Molecular Weight : 347.24 g/mol
  • CAS Number : 1138445-71-2

The biological activity of this compound is attributed to its interaction with specific molecular targets. The bromine atom and the pyrrolidinylsulfonyl group are crucial for binding to enzymes or receptors, potentially inhibiting their activity by forming covalent bonds or blocking substrate binding sites. This mechanism is vital in various therapeutic applications, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have indicated that derivatives of similar compounds exhibit promising antimicrobial properties. For instance, compounds with thiazole rings have shown effectiveness against various bacterial strains by disrupting lipid biosynthesis . Although specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy.

Anticancer Activity

Research into related compounds has demonstrated anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines (MCF7). The mechanism often involves the inhibition of cancer cell proliferation through receptor binding and subsequent signaling pathway interference . Studies suggest that the incorporation of specific functional groups can enhance anticancer activity, indicating that variations of this compound may also exhibit similar effects.

Enzyme Inhibition

The compound is being explored for its potential as an enzyme inhibitor. The structural features allow it to interact with various enzymes, which can lead to significant therapeutic outcomes in diseases where enzyme dysregulation is a factor. For example, it may inhibit kinases or other critical enzymes involved in disease pathways.

Case Studies

StudyFindings
Antimicrobial Screening Similar compounds showed significant activity against Gram-positive and Gram-negative bacteria. Potential for this compound to exhibit similar properties based on structural analysis .
Anticancer Activity Derivatives demonstrated efficacy against MCF7 cells with IC50 values indicating potent activity. Structural modifications could enhance this effect .
Enzyme Inhibition Compounds with similar mechanisms were effective in inhibiting key metabolic enzymes, suggesting that this compound may also be effective.

Comparative Analysis

To understand the biological activity better, comparisons with structurally similar compounds can provide insights into the influence of different substituents on biological efficacy.

CompoundStructural FeaturesBiological Activity
2-Bromo-N-[4-(morpholinylsulfonyl)phenyl]-acetamide Morpholinyl groupModerate antimicrobial and anticancer activity
2-Bromo-N-[4-(piperidinylsulfonyl)phenyl]-acetamide Piperidinyl groupEnhanced enzyme inhibition compared to pyrrolidinyl analogues
2-Bromo-N-[4-(azetidinylsulfonyl)phenyl]-acetamide Azetidinyl groupVariable activity depending on target specificity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide?

  • Methodological Answer : The synthesis typically involves coupling a bromo-acetamide precursor with a sulfonamide-containing aryl group. A carbodiimide-based coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane, with triethylamine as a base, is effective for forming the acetamide bond . For bromination, direct substitution using bromoacetyl bromide or post-functionalization of the acetamide core may be employed, similar to strategies used for trifluoromethylphenyl bromo-acetamides . Purification via column chromatography or recrystallization (e.g., from methylene chloride) is recommended to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm bromine substitution and sulfonamide/pyrrolidine connectivity. High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination. X-ray crystallography (if crystalline) resolves stereoelectronic effects, such as dihedral angles between the pyrrolidinylsulfonyl and bromoacetamide groups, which influence conformational stability . For purity, employ HPLC with UV detection at 254 nm and reference standards (e.g., EP impurities cataloged in pharmacopeial guidelines) .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrrolidinylsulfonyl group influence biological activity?

  • Methodological Answer : Compare structure-activity relationships (SAR) with analogs like piperidinylsulfonyl or unsubstituted sulfonamides. For example:

  • Piperidinylsulfonyl analogs (e.g., N-[4-(1-piperidinylsulfonyl)phenyl]acetamide) exhibit distinct conformational flexibility due to the six-membered ring, potentially altering target binding .
  • Replace pyrrolidine with smaller rings (azetidine) or bulkier groups (morpholine) to assess steric tolerance in enzymatic assays .
  • Electron-withdrawing effects of the sulfonyl group can enhance hydrogen-bonding interactions with biological targets, as seen in anti-nociceptive acetamide derivatives .

Q. How can crystallographic data resolve discrepancies in reported pharmacological activities?

  • Methodological Answer : Analyze single-crystal X-ray structures to identify intermolecular interactions (e.g., N–H···N hydrogen bonds or C–H···O weak interactions) that stabilize active conformations. For example:

  • In N-substituted 2-arylacetamides, dihedral angles >50° between aromatic rings correlate with reduced steric hindrance and improved ligand-receptor docking .
  • Compare with anti-hypernociceptive acetamides (e.g., N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide) to identify conserved pharmacophoric features .

Q. What strategies address contradictory data in in vitro vs. in vivo efficacy studies?

  • Methodological Answer :

  • Metabolic stability assays : Test cytochrome P450-mediated degradation using liver microsomes. Bromine substituents may reduce metabolic liability compared to fluorine .
  • Solubility optimization : Use PEG-400 or cyclodextrin-based formulations to enhance bioavailability, as bromo-acetamides often exhibit low aqueous solubility .
  • Target engagement studies : Employ biophysical methods (SPR, ITC) to validate binding affinity discrepancies between cell-free and cellular systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.